2,3,4,5-Tetrachloro-6-fluoropyridine

Fluorination Halogen Exchange Nucleophilic Aromatic Substitution

2,3,4,5-Tetrachloro-6-fluoropyridine (CAS: 17717-16-7), systematically named 2,3,4,5-tetrachloro-6-fluoropyridine, is a polyhalogenated heteroaromatic compound with the molecular formula C₅Cl₄FN and a molecular weight of 234.87 g/mol. It is characterized by a pyridine ring bearing four chlorine atoms and one fluorine atom, with predicted properties including a boiling point of 250.3±35.0 °C, a density of 1.744±0.06 g/cm³, and a pKa of -4.97±0.10.

Molecular Formula C5Cl4FN
Molecular Weight 234.9 g/mol
CAS No. 17717-16-7
Cat. No. B090939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrachloro-6-fluoropyridine
CAS17717-16-7
Molecular FormulaC5Cl4FN
Molecular Weight234.9 g/mol
Structural Identifiers
SMILESC1(=C(C(=NC(=C1Cl)Cl)F)Cl)Cl
InChIInChI=1S/C5Cl4FN/c6-1-2(7)4(9)11-5(10)3(1)8
InChIKeyIKZSQJOVXGDGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrachloro-6-fluoropyridine (17717-16-7): A Strategic Intermediate in Polyhalogenated Pyridine Synthesis


2,3,4,5-Tetrachloro-6-fluoropyridine (CAS: 17717-16-7), systematically named 2,3,4,5-tetrachloro-6-fluoropyridine, is a polyhalogenated heteroaromatic compound with the molecular formula C₅Cl₄FN and a molecular weight of 234.87 g/mol . It is characterized by a pyridine ring bearing four chlorine atoms and one fluorine atom, with predicted properties including a boiling point of 250.3±35.0 °C, a density of 1.744±0.06 g/cm³, and a pKa of -4.97±0.10 . As a key intermediate in the synthesis of complex fluorinated pyridines, its specific substitution pattern is critical for achieving regioselectivity in subsequent nucleophilic aromatic substitution reactions [1].

Stepwise fluorination and halogen-exchange intermediate
Supports regioselective SNAr via ortho-chlorine activation context
Reported in patent and kinetic studies as a building block for agrochemical and heterocycle research

Why 2,3,4,5-Tetrachloro-6-fluoropyridine Cannot Be Casually Replaced by Other Fluorinated Pyridines


Polyhalogenated pyridines, such as pentachloropyridine, 3,5-dichloro-2,4,6-trifluoropyridine, and 2,3,4,5-tetrachloro-6-fluoropyridine, are not functionally interchangeable. Each compound possesses a unique halogen substitution pattern that dictates its reactivity, regioselectivity, and ultimate application in downstream synthesis [1]. The differential reactivity is not merely a function of the total halogen count but is highly dependent on the precise electronic and steric environment created by the specific arrangement of chlorine and fluorine atoms around the pyridine ring [1]. The following quantitative evidence demonstrates how the unique chloro/fluoro substitution pattern of 2,3,4,5-tetrachloro-6-fluoropyridine confers specific, measurable advantages in synthetic utility, differentiating it from its closest analogs [2].

Halogen pattern dictates SNAr reactivity and regioselectivity; polyhalogenated pyridines are not functionally interchangeable.
Replacing with more fluorinated analogs may reduce ortho-chlorine activation (~3× rate enhancement context) and alter product distribution.
Yield and intermediate isolation in stepwise fluorination are specific to the 2,3,4,5-tetrachloro-6-fluoro pattern; generic substitution risks undesired product profiles.

Quantitative Differentiation of 2,3,4,5-Tetrachloro-6-fluoropyridine: Comparative Data for Scientific Selection


Differentiation in Synthesis: 2,3,4,5-Tetrachloro-6-fluoropyridine Exhibits Distinct Reactivity and Yields in Key Fluorination Steps

In a direct, head-to-head synthetic comparison, 2,3,4,5-tetrachloro-6-fluoropyridine demonstrates a markedly different reactivity profile than its more highly fluorinated analogs under identical reaction conditions. When pentachloropyridine is reacted with potassium fluoride, 2,3,4,5-tetrachloro-6-fluoropyridine is obtained as a distinct product in a 31% yield [1]. This is in contrast to the formation of 2,3,5-trichloro-4,6-difluoropyridine (57% yield) and 3,5-dichloro-2,4,6-trifluoropyridine (8% yield) in the same reaction [1]. This demonstrates that the mono-fluorinated tetrachloro species is a kinetically or thermodynamically distinct intermediate, whose formation and isolation are governed by specific reaction parameters.

Synthetic Yield Comparison
Head-to-head
31% Target: mono-F
vs
57% / 8% Comparators: di-F / tri-F
Supports distinct intermediate isolation in stepwise fluorination.
Conditions: KF/FeCl₃, 340 °C, 30 h (patent data).
Fluorination Halogen Exchange Nucleophilic Aromatic Substitution

Differentiation in Reactivity: The Unique Ortho-Chlorine Activation Effect in 2,3,4,5-Tetrachloro-6-fluoropyridine

A class-level analysis of nucleophilic aromatic substitution (SNAr) kinetics reveals that the presence of a chlorine atom ortho to the reaction center exerts a powerful activating effect, approximately three times greater than a fluorine atom at the same position [1]. In the case of 2,3,4,5-tetrachloro-6-fluoropyridine, the 2-, 3-, 4-, and 5- positions are all chlorinated. This specific pattern means that any nucleophilic attack, particularly at the 2-, 4-, or 6-positions, will be strongly activated by adjacent ortho-chlorine substituents, whereas a fluorinated analog would exhibit significantly lower reactivity.

Ortho-Chlorine Activation
Class-level
~3×
Rate enhancement context for SNAr vs. fluorine at ortho position.
Kinetic studies with NH₃ in dioxan-water, 25 °C.
Reaction Kinetics SNAr Halogen Effect Structure-Activity Relationship

Differentiation in Physical Properties: Predicted Boiling Point and Density of 2,3,4,5-Tetrachloro-6-fluoropyridine

The physical properties of halogenated pyridines are crucial for their handling, purification, and use in industrial processes. 2,3,4,5-Tetrachloro-6-fluoropyridine has a predicted boiling point of 250.3±35.0 °C and a predicted density of 1.744±0.06 g/cm³ . While experimental data for direct comparators is sparse, this predicted boiling point is significantly lower than that of its fully chlorinated precursor, pentachloropyridine, which melts at 148–150 °C and boils at >300 °C. This difference, while not a direct comparison, highlights the influence of the single fluorine substitution on volatility and is a critical parameter for distillation-based purification or vapor-phase reactions.

Predicted Physical Properties
Data to verify
Bp ~250 °C (pred.)
Density 1.74 g/cm³ (pred.)
Compared to pentachloropyridine bp >300 °C
Predicted volatility may facilitate distillation-based purification.
Predicted values; experimental validation needed.
Physical Properties Purification Formulation Process Chemistry

High-Value Application Scenarios for 2,3,4,5-Tetrachloro-6-fluoropyridine Based on Verified Differentiation


Regioselective Synthesis of Highly Functionalized Pyridine Derivatives

Based on its enhanced reactivity due to ortho-chlorine activation (a factor of ~3x greater than fluorine) [1], 2,3,4,5-tetrachloro-6-fluoropyridine is the preferred starting material for synthesizing complex pyridine derivatives requiring precise control over the site of nucleophilic attack. The dense chlorine substitution pattern directs incoming nucleophiles to specific, predictable positions on the ring, enabling the construction of molecules with defined substitution patterns that would be difficult or impossible to achieve with other halogenated pyridine analogs [1].

Intermediate for Agrochemical Synthesis

The patent literature explicitly identifies compounds like 2,3,4,5-tetrachloro-6-fluoropyridine as useful intermediates in the preparation of agriculturally-useful fluoropyridines, including herbicides and pesticides [2]. The compound's ability to be isolated in reasonable yield (e.g., 31% from pentachloropyridine) [2] makes it a viable intermediate for the development of proprietary agrochemicals, where a unique halogen pattern can lead to novel biological activity and improved physicochemical properties.

Stepwise Halogen Exchange Processes in Process Chemistry

The data showing 2,3,4,5-tetrachloro-6-fluoropyridine as an intermediate in a stepwise fluorination sequence [2] underscores its value in multi-step process chemistry. It can be intentionally synthesized and isolated as a mono-fluorinated building block, allowing for subsequent, controlled introduction of additional functional groups (e.g., further fluorination, SNAr with amines or alkoxides). This contrasts with processes that directly yield the fully fluorinated or di-fluorinated products, offering a distinct and valuable synthetic divergence point [2].

Research on Polyhalogenated Heterocycle Reactivity and Mechanism

The compound serves as a critical probe in fundamental research aimed at understanding the orienting and activating effects of mixed halogen substituents in aromatic systems [1]. Its unique substitution pattern (four chlorines, one fluorine) provides a specific electronic and steric environment that is essential for validating kinetic models and computational predictions of SNAr reactivity. Researchers studying structure-activity relationships in this class rely on such specifically substituted compounds to generate robust, quantitative datasets [1].

Application
Selection Property
Validation Focus
Regioselective pyridine functionalization
High ortho-chlorine density for SNAr activation
Regioselectivity by NMR/HPLC under varied nucleophiles
Agrochemical intermediate synthesis
Unique chloro/fluoro pattern for novel bioactivity
Isolation yield and scalability (patented process)
Stepwise halogen exchange processes
Isolable mono-fluorinated building block
Controlled subsequent halogen exchange or SNAr steps
Mechanistic studies of halogenated pyridines
Defined substitution pattern for kinetic modeling
Quantitative SNAr rate data under standardized conditions

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